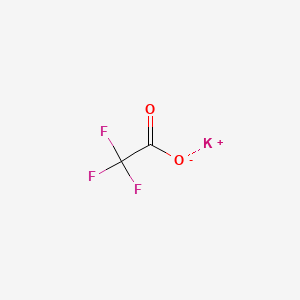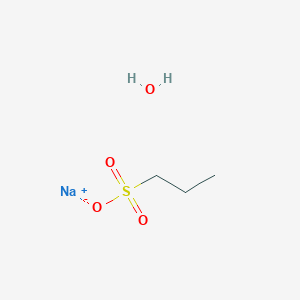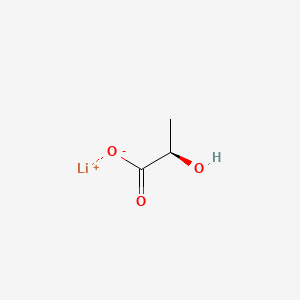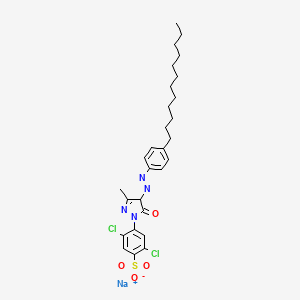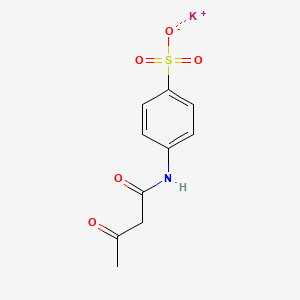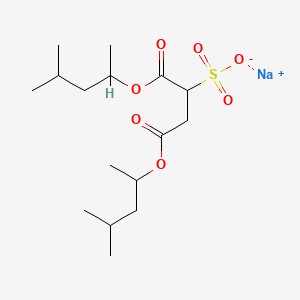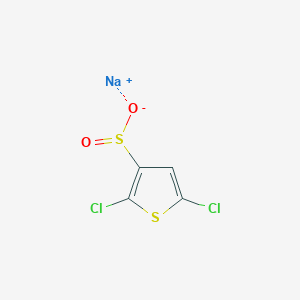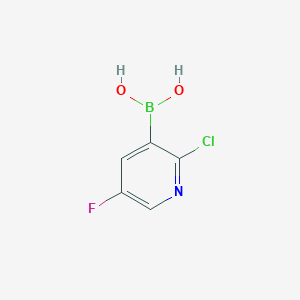
2-Chloro-5-fluoropyridine-3-boronic acid
描述
2-Chloro-5-fluoropyridine-3-boronic acid is a chemical compound with the CAS Number: 913373-43-0 . It has a molecular weight of 175.35 and its IUPAC name is 2-chloro-5-fluoro-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of compounds like 2-Chloro-5-fluoropyridine-3-boronic acid often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for 2-Chloro-5-fluoropyridine-3-boronic acid is 1S/C5H4BClFNO2/c7-5-4 (6 (10)11)1-3 (8)2-9-5/h1-2,10-11H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 2-Chloro-5-fluoropyridine-3-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2-Chloro-5-fluoropyridine-3-boronic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
Boronic Acid-Diol Complexation
Boronic acids, including derivatives such as "2-Chloro-5-fluoropyridine-3-boronic acid", are renowned for their ability to form complexes with diols and polyols. This property is utilized in biomaterials for creating dynamic covalent or responsive hydrogels, leveraging boronic acid's binding affinity to biologically relevant saccharides and peptidoglycans. This interaction is crucial for sensing, delivery, and materials chemistry applications, facilitating the development of responsive systems based on the complexation with diols under varying conditions (Brooks et al., 2018).
Fluorescence Quenching in Sensing Applications
The fluorescence quenching properties of boronic acid derivatives have been explored in the development of sensors. Studies involving derivatives similar to "2-Chloro-5-fluoropyridine-3-boronic acid" have shown that these compounds can act as effective fluorescence quenchers, a principle that can be applied in the detection and quantification of analytes in various environments. Such properties are particularly useful in creating sensitive and selective sensors for biological and chemical monitoring (Geethanjali et al., 2015).
Catalysis and Organic Synthesis
Boronic acids are pivotal in catalysis, specifically in C-C coupling reactions such as Suzuki-Miyaura cross-coupling, which is fundamental in organic synthesis. The electronic properties of fluorine-substituted boronic acids like "2-Chloro-5-fluoropyridine-3-boronic acid" enhance their reactivity and selectivity in these reactions. This has led to their extensive use in synthesizing complex organic molecules, including natural products and polymers, demonstrating their versatility and importance in modern synthetic chemistry (Arnold et al., 2008).
Sensor Technology
The unique reactivity of boronic acids with diols and their derivatives underlies the development of highly selective sensors. "2-Chloro-5-fluoropyridine-3-boronic acid" and similar compounds can be employed in the construction of fluorescence-based sensors for detecting sugars and other bio-relevant molecules. This application is especially significant in the biomedical field, where accurate and responsive detection of biological analytes is crucial (Hudson & Wang, 2009).
Material Science
In material science, the binding properties of boronic acids with diols are exploited to fabricate novel materials with dynamic and responsive characteristics. These materials find applications in drug delivery systems, smart coatings, and responsive gels that can adapt to environmental changes, highlighting the compound's potential beyond traditional chemical synthesis (Christinat et al., 2007).
安全和危害
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
(2-chloro-5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCJBKKTDFORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647881 | |
| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-3-boronic acid | |
CAS RN |
913373-43-0 | |
| Record name | B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913373-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



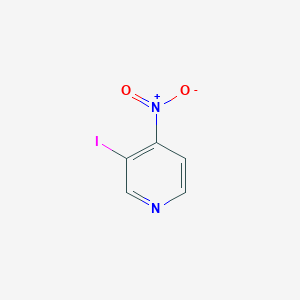
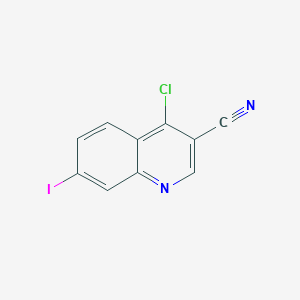
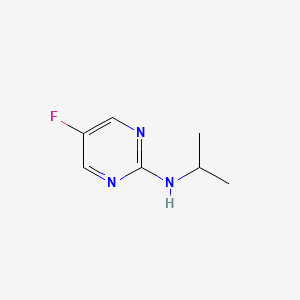
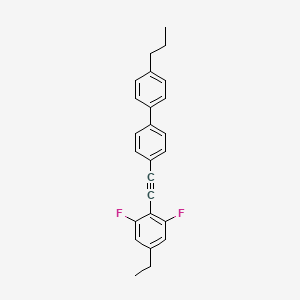
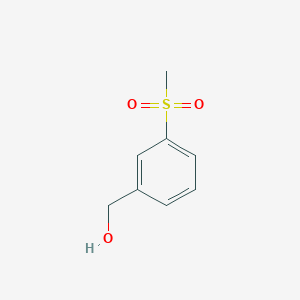
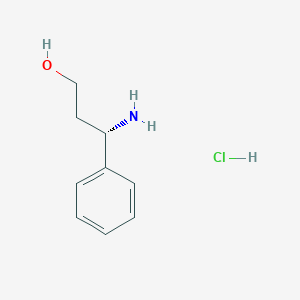
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
